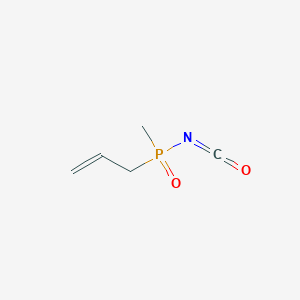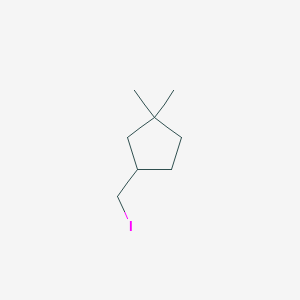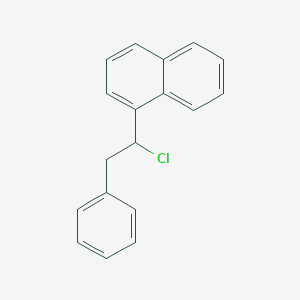
1-(1-Chloro-2-phenylethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloro-2-phenylethyl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene ring system substituted with a 1-chloro-2-phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloro-2-phenylethyl)naphthalene typically involves the reaction of naphthalene with 1-chloro-2-phenylethane under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with 1-chloro-2-phenylethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Chloro-2-phenylethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The aromatic rings can undergo hydrogenation to form saturated hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: Formation of 1-(2-phenylethyl)naphthalene derivatives.
Oxidation: Formation of naphthyl ketones or carboxylic acids.
Reduction: Formation of 1-(1-chloro-2-phenylethyl)tetralin.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloro-2-phenylethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-Chloro-2-phenylethyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Similar Compounds:
- 1-(2-Chloroethyl)naphthalene
- 1-(1-Bromo-2-phenylethyl)naphthalene
- 1-(1-Chloro-2-methylphenylethyl)naphthalene
Comparison: this compound is unique due to the presence of both a naphthalene ring and a 1-chloro-2-phenylethyl group. This combination imparts specific chemical and physical properties that distinguish it from other similar compounds. For example, the presence of the chlorine atom can influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
| 116218-05-4 | |
Molekularformel |
C18H15Cl |
Molekulargewicht |
266.8 g/mol |
IUPAC-Name |
1-(1-chloro-2-phenylethyl)naphthalene |
InChI |
InChI=1S/C18H15Cl/c19-18(13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-12,18H,13H2 |
InChI-Schlüssel |
CUSDNRYQDMWJQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)

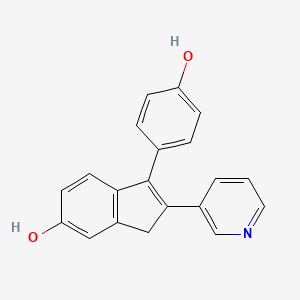
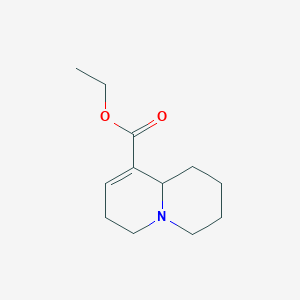
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)

